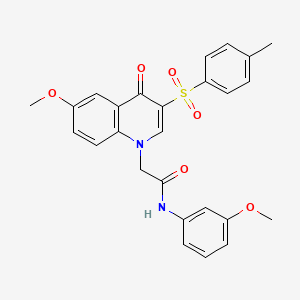
2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide, also known as MTQA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in recent years due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research has investigated the structural aspects and properties of compounds related to 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide. For example, the study of salt and inclusion compounds of 8-hydroxyquinoline based amides has provided insights into their crystal structures and fluorescence properties. These compounds exhibit significant fluorescence emissions, which vary depending on their protonated states and interactions with specific guest molecules, making them interesting for applications in material science and as fluorescence markers (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antitumor Activity
Another area of research focuses on the synthesis and biological activities of quinoline derivatives. For instance, methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have been synthesized and tested for cytostatic activity in vitro. Certain derivatives have shown promising inhibition of cell proliferation, suggesting potential applications in cancer therapy (Ambros, Angerer, & Wiegrebe, 1988).
Insecticidal Properties
The synthesis and toxicity evaluation of pyridine derivatives against pests reveal that some compounds possess moderate to strong aphidicidal activities. This indicates their potential as safer and more effective insecticidal agents, contributing to agricultural pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Novel Synthetic Approaches
Research on new and practical synthesis methods for quinoline derivatives highlights the continuous efforts to improve the efficiency and yield of these compounds. Such studies are crucial for facilitating their application in various scientific and industrial fields (Wenpeng, Mao, Xie, Zhu, Zhang, Shen, & Sun, 2014).
Antituberculosis Activity
The synthesis and in vitro anti-tuberculosis activity of quinoline derivatives have also been explored, showing that some compounds exhibit significant activity against tuberculosis. This opens up new avenues for the development of novel antitubercular agents (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Eigenschaften
IUPAC Name |
2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-7-10-21(11-8-17)35(31,32)24-15-28(23-12-9-20(34-3)14-22(23)26(24)30)16-25(29)27-18-5-4-6-19(13-18)33-2/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMSIUOKMGPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

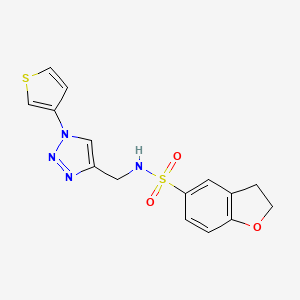
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)

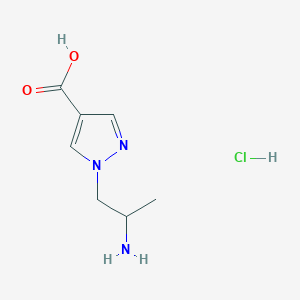
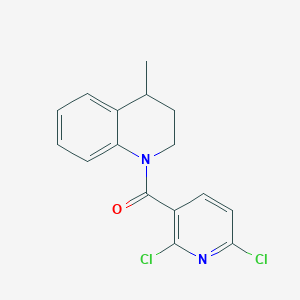

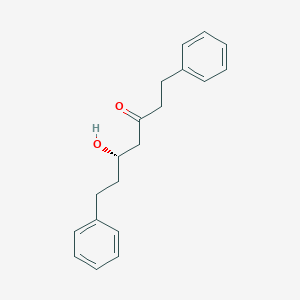
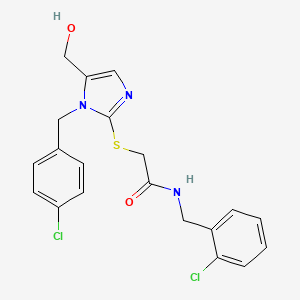
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)
![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)
![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)
